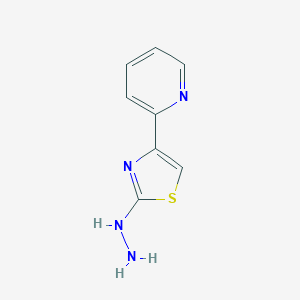
(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains both a pyridine and a thiazole ring. It has been synthesized using various methods, and its synthesis and characterization have been extensively studied.
Wirkmechanismus
The mechanism of action of (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine depends on its specific application. In medicinal chemistry, this compound has been shown to inhibit the activity of specific enzymes and receptors involved in cancer cell growth and viral replication. In material science, (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine acts as a building block for the synthesis of functional materials with specific properties. In agriculture, this compound has been shown to affect plant growth and inhibit fungal growth.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine depend on its specific application. In medicinal chemistry, this compound has been shown to inhibit cancer cell growth and viral replication. In material science, (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine has been used as a building block for the synthesis of materials with specific properties. In agriculture, this compound has been shown to affect plant growth and inhibit fungal growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine is its potential as a building block for the synthesis of functional materials with specific properties. It has also been shown to have potential applications in medicinal chemistry and agriculture. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine. One of the future directions is the synthesis of new derivatives of this compound with improved properties for specific applications. Another future direction is the study of the mechanism of action of this compound in different applications. Additionally, the potential toxicity of this compound should be further studied to determine its suitability for various applications.
Synthesemethoden
(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine can be synthesized using various methods. One of the commonly used methods is the condensation reaction between 2-amino-4-(pyridin-2-yl)thiazole and hydrazine hydrate. This reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, or sublimation.
Wissenschaftliche Forschungsanwendungen
(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine has potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been studied for its anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and viruses by targeting specific enzymes and receptors. In material science, (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and coordination polymers. In agriculture, this compound has been studied for its potential as a plant growth regulator and as a fungicide.
Eigenschaften
CAS-Nummer |
139420-56-7 |
|---|---|
Produktname |
(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine |
Molekularformel |
C8H8N4S |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
(4-pyridin-2-yl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H8N4S/c9-12-8-11-7(5-13-8)6-3-1-2-4-10-6/h1-5H,9H2,(H,11,12) |
InChI-Schlüssel |
OGAJCDDSDIMJEX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NN |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NN |
Synonyme |
4-(2-PYRIDINYL)-2(3H)-THIAZOLONE HYDRAZONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



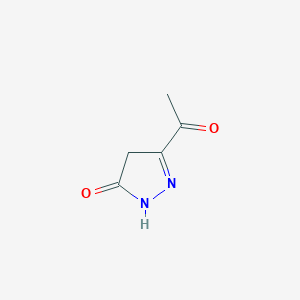
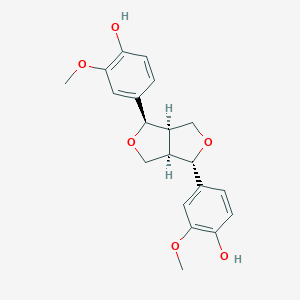
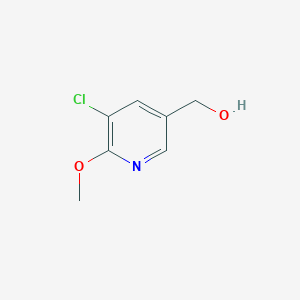
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate](/img/structure/B161448.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)
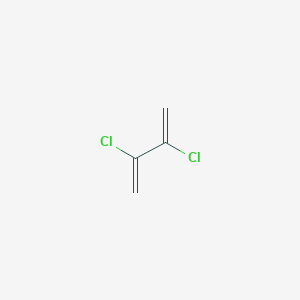

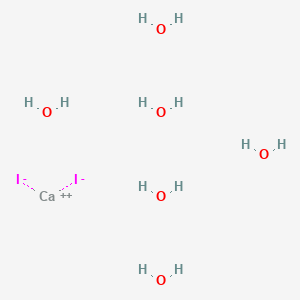
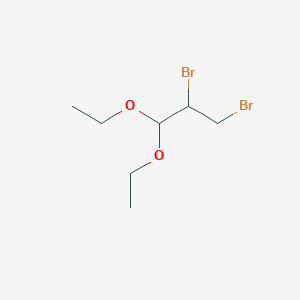
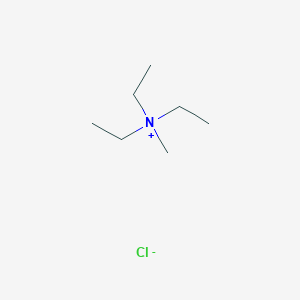
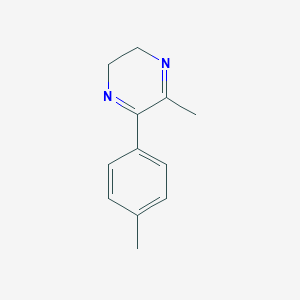
![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
![(4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B161473.png)
